PF-5274857

Übersicht

Beschreibung

PF-5274857 ist ein potenter und selektiver Antagonist des Smoothened-Rezeptors, einem wichtigen Bestandteil des Hedgehog-Signalwegs. Dieser Signalweg spielt eine entscheidende Rolle bei der Zelldifferenzierung und -proliferation während der embryonalen Entwicklung und kann bei verschiedenen Krebsarten aberrant aktiviert werden . This compound hat ein signifikantes Potenzial gezeigt, den Hedgehog-Signalweg zu hemmen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden wichtigen Schritte umfasst :

Bildung des Bipyridin-Kerns: Die Synthese beginnt mit der Bildung des Bipyridin-Kerns, der die Kupplung von 5-Chlor-3,5-dimethyl-2,4'-Bipyridin mit Piperazin beinhaltet.

Einführung der Sulfonylgruppe:

Abschließende Kupplung: Der letzte Schritt beinhaltet die Kupplung des Bipyridin-Sulfonyl-Zwischenprodukts mit 1-(3-Chlorpropyl)-4-methylpiperazin, um this compound zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dabei kommen Hochdurchsatzreaktoren und kontinuierliche Flusschemie zum Einsatz, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PF-5274857 can be synthesized through a multi-step process involving the following key steps :

Formation of the Bipyridine Core: The synthesis begins with the formation of the bipyridine core, which involves the coupling of 5-chloro-3,5-dimethyl-2,4’-bipyridine with piperazine.

Introduction of the Sulfonyl Group:

Final Coupling: The final step involves coupling the bipyridine-sulfonyl intermediate with 1-(3-chloropropyl)-4-methylpiperazine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Reaktionstypen

PF-5274857 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxid- und Sulfon-Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um das entsprechende Sulfid zu bilden.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Piperazinring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperoxybenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Sulfoxid, Sulfon und substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

PF-5274857 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Neurowissenschaften: Aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, wird this compound in der Forschung im Zusammenhang mit Hirntumoren und neurologischen Erkrankungen eingesetzt.

Entwicklungsbiologie: This compound wird verwendet, um die Rolle des Hedgehog-Signalwegs bei der embryonalen Entwicklung und Zelldifferenzierung zu untersuchen.

Pharmakologie: This compound wird verwendet, um die Pharmakokinetik und Pharmakodynamik von Smoothened-Rezeptor-Antagonisten zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es spezifisch an den Smoothened-Rezeptor bindet und so dessen Aktivität hemmt. Diese Hemmung blockiert die nachgeschaltete transkriptionelle Aktivität des Gli1-Gens, einem wichtigen Bestandteil des Hedgehog-Signalwegs . Durch die Blockierung dieses Signalwegs hemmt this compound effektiv die Proliferation von Krebszellen, die für ihr Wachstum und Überleben auf die Hedgehog-Signalisierung angewiesen sind .

Wirkmechanismus

PF-5274857 exerts its effects by specifically binding to the Smoothened receptor, thereby inhibiting its activity. This inhibition blocks the downstream transcriptional activity of the Gli1 gene, which is a key component of the Hedgehog signaling pathway . By blocking this pathway, this compound effectively inhibits the proliferation of cancer cells that rely on Hedgehog signaling for growth and survival .

Vergleich Mit ähnlichen Verbindungen

PF-5274857 ist einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und den Smoothened-Rezeptor mit hoher Potenz selektiv zu hemmen. Ähnliche Verbindungen umfassen:

Vismodegib: Ein weiterer Smoothened-Rezeptor-Antagonist, der zur Behandlung des Basalzellkarzinoms eingesetzt wird.

Sonidegib: Ein Smoothened-Rezeptor-Antagonist, der zur Behandlung des lokal fortgeschrittenen Basalzellkarzinoms eingesetzt wird.

Im Vergleich zu diesen Verbindungen hat this compound in präklinischen Modellen von Hirntumoren eine bessere Penetration in das Gehirn und Wirksamkeit gezeigt .

Eigenschaften

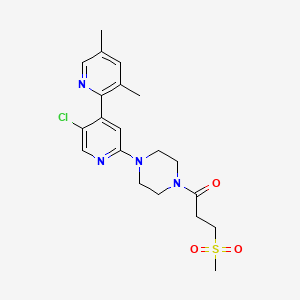

IUPAC Name |

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O3S/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28/h10-13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVNTTZIOTWDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

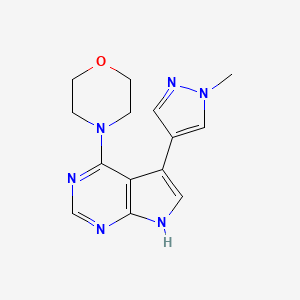

Canonical SMILES |

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719132 | |

| Record name | 1-[4-(5'-Chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)piperazin-1-yl]-3-(methanesulfonyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373615-35-0 | |

| Record name | 1-[4-(5'-Chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)piperazin-1-yl]-3-(methanesulfonyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

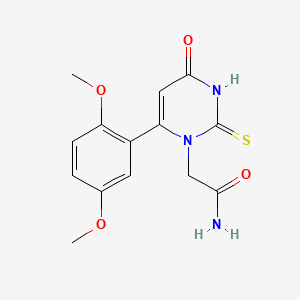

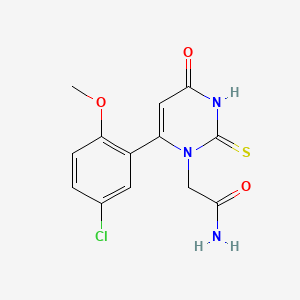

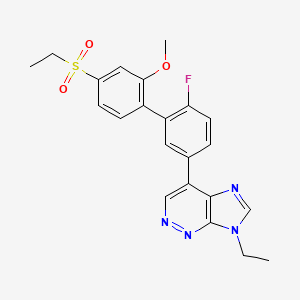

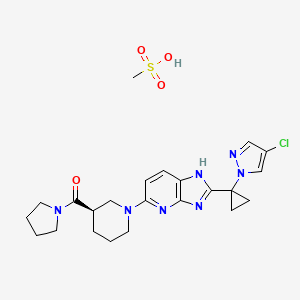

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)

![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)

![4-(11-cyclopropyl-10-oxo-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-8-yl)-2-fluorobenzonitrile](/img/structure/B609983.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B609988.png)

![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)